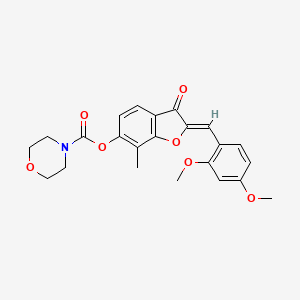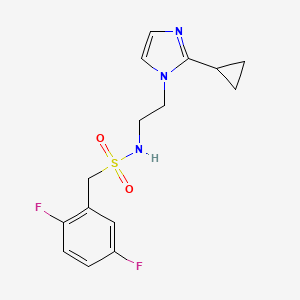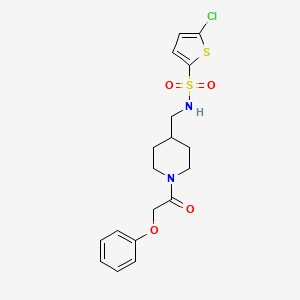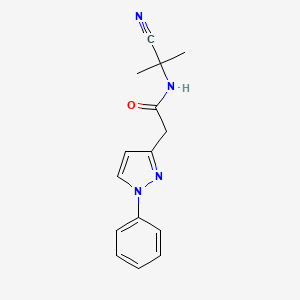![molecular formula C17H13F2NOS2 B2482322 3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione CAS No. 866153-92-6](/img/structure/B2482322.png)
3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione, often involves microwave-assisted reactions, cyclocondensation of dithiocarbamate with haloalkanones, or reactions involving sulfur ylides for the introduction of the thiazole core. For instance, a microwave-assisted synthesis approach was employed for the rapid synthesis of novel triazolothiadiazoles, which shares a similar synthetic pathway with thiazole derivatives, indicating the potential for efficient and convenient synthesis methods for such compounds (Raval et al., 2010).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations provide insights into the molecular structure of thiazole derivatives. Studies involving DFT (Density Functional Theory) calculations, such as those on related compounds, highlight the importance of optimizing molecular geometry, vibrational spectra, and evaluating molecular parameters like bond lengths and angles. These analyses help in understanding the electronic structure and reactivity of the molecule (Viji et al, 2020)
Chemical Reactions and Properties
Thiazole derivatives engage in various chemical reactions, including cycloadditions, which are influenced by their nucleophilic and electrophilic sites. For instance, thiobenzophenone S-methylide shows remarkable selectivity in cycloadditions with electrophilic C,C multiple bonds, demonstrating the unique reactivity patterns of sulfur-containing heterocycles (Huisgen et al., 2001). These reactions underline the chemical versatility of thiazole derivatives.
Physical Properties Analysis
The physical properties of thiazole derivatives can be analyzed through spectroscopic and crystallographic studies. The molecular structure, as determined by X-ray crystallography, sheds light on the compound's crystalline form, intermolecular interactions, and solid-state behavior. For example, the synthesis and X-ray crystal studies of related compounds provide insight into their crystal packing and hydrogen bonding patterns, which are crucial for understanding the physical properties (Nanjunda-Swamy et al., 2005).
Chemical Properties Analysis
The chemical properties of 3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione can be inferred from studies on similar compounds. For instance, the synthesis and characterization of trifluoromethyl heterocyclic compounds reveal the impact of substituents on the chemical behavior of thiazole derivatives. These studies highlight how functional groups influence the reactivity, stability, and selectivity of these compounds (Coyanis et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research by Mlostoń et al. (1996) explores the synthesis of trifluoromethyl-substituted sulfur-heterocycles, including derivatives similar to the compound , using trifluoropyruvate and other thiocarbonyl compounds. This study provides insight into the chemical properties and potential applications of such compounds in organic synthesis (Mlostoń, Gendek, & Heimgartner, 1996).
Structural Investigations
- Hartung et al. (2009) conducted structural investigations on 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones, which have similar structures to the compound . These investigations provide insights into the structural properties and reactivity of such compounds (Hartung et al., 2009).
Fluorophores for Aluminium Detection
- Lambert et al. (2000) explored the use of phenyl-2-thiazoline fluorophores for aluminum(III) detection. This research indicates potential applications of similar compounds in the detection and study of metal ions (Lambert et al., 2000).
Antimicrobial Activities
- Wardkhan et al. (2008) studied the synthesis of thiazoles and their derivatives, assessing their antimicrobial activities. This suggests potential applications of similar compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Spectroscopic Studies
- Soliman et al. (2015) conducted experimental and theoretical spectroscopic studies, including HOMO-LUMO and NBO analyses, on a hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. This research provides insights into the spectroscopic properties of similar compounds (Soliman, Hagar, Ibid, & El Ashry, 2015).
Eigenschaften
IUPAC Name |
3-(2,6-difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NOS2/c1-11-5-7-13(8-6-11)21-9-12-10-23-17(22)20(12)16-14(18)3-2-4-15(16)19/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLXHDNLUNHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CSC(=S)N2C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimid+](/img/structure/B2482240.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2482243.png)

![(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2482245.png)
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan](/img/structure/B2482250.png)
![3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2482251.png)
![6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2482253.png)
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2482254.png)



![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2482260.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482262.png)